molecular formula C5H4Cl2N2S B2356246 2,5-Dichloro-4-(methylthio)pyrimidine CAS No. 1245830-98-1

2,5-Dichloro-4-(methylthio)pyrimidine

Cat. No.: B2356246
CAS No.: 1245830-98-1
M. Wt: 195.06
InChI Key: KVNQTSPPLQWYSO-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and a methylthio group at position 4. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(methylthio)pyrimidine typically involves the chlorination of 4-(methylthio)pyrimidine. One common method includes the reaction of 4-(methylthio)pyrimidine with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a temperature range of 50-70°C to ensure complete chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as iron(III) chloride can further enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form 2,5-dichloropyrimidine by removing the methylthio group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50-100°C.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile at room temperature.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol or methanol under hydrogen gas at room temperature.

Major Products Formed

    Nucleophilic Substitution: Products include 2,5-diamino-4-(methylthio)pyrimidine, 2,5-dichloro-4-(methylsulfonyl)pyrimidine, and 2,5-dichloro-4-(methoxy)pyrimidine.

    Oxidation: Products include 2,5-dichloro-4-(methylsulfinyl)pyrimidine and 2,5-dichloro-4-(methylsulfonyl)pyrimidine.

    Reduction: The major product is 2,5-dichloropyrimidine.

Scientific Research Applications

2,5-Dichloro-4-(methylthio)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of antiviral, anticancer, and antimicrobial agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(methylthio)pyrimidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 5 are highly reactive towards nucleophiles, allowing the compound to form various derivatives with different biological activities. The methylthio group can also participate in redox reactions, further enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(methylthio)pyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 2,5-Dichloro-4-(methylsulfonyl)pyrimidine

Uniqueness

2,5-Dichloro-4-(methylthio)pyrimidine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine atoms and a methylthio group allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2,5-dichloro-4-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNQTSPPLQWYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245830-98-1
Record name 2,5-dichloro-4-(methylsulfanyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,4,5-trichloropyrimidine (5 g, 27.32 mmol) in THF:water (1:1, 40 mL), was added sodium thiomethoxide (2.15 g, 30.01 mmol) at 0° C., and the mixture was stirred at rt for 4 h. TLC showed completion of starting material and formation of a slightly polar spot (TLC system: hexane charred in iodine). The reaction mixture was concentrated, water (20 ml) was added, and the product was extracted with ethyl acetate (2×20 ml). The organic layer was dried over sodium sulfate and concentrated to afford the desired compound as a white solid (5 g, 94.8%). MS m/z: 195.2 (ES+, M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94.8%

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